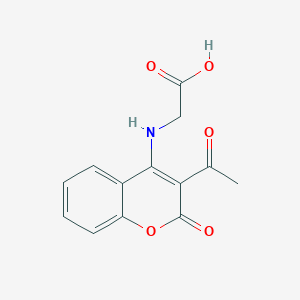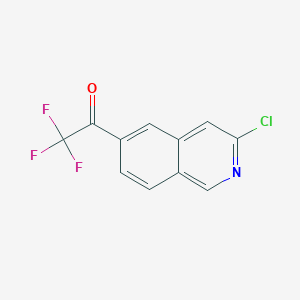
1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a chloro group at the 3rd position of the isoquinoline ring and a trifluoroethanone group at the 2nd position. It is primarily used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone typically involves the reaction of 3-chloroisoquinoline with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions: 1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Derivatives with different functional groups replacing the chloro group.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
科学的研究の応用
1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, leading to antimicrobial activity .
類似化合物との比較
1-(3-Chloroisoquinolin-6-yl)ethanone: Similar structure but lacks the trifluoro group.
3-Chloroisoquinoline: The parent compound without the ethanone group.
Uniqueness: 1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications .
特性
分子式 |
C11H5ClF3NO |
|---|---|
分子量 |
259.61 g/mol |
IUPAC名 |
1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H5ClF3NO/c12-9-4-8-3-6(10(17)11(13,14)15)1-2-7(8)5-16-9/h1-5H |
InChIキー |
HIUCKDUQCHUXGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(C=C2C=C1C(=O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


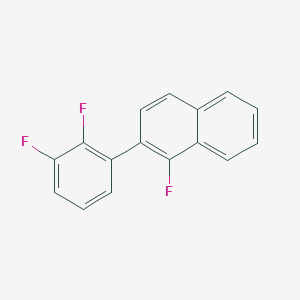

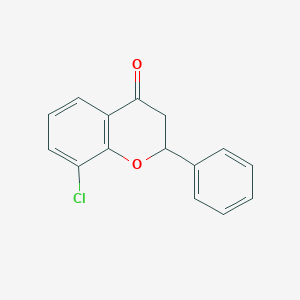
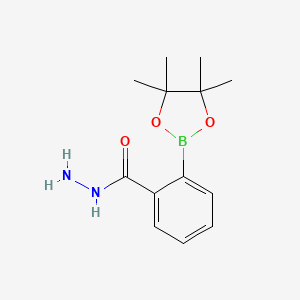
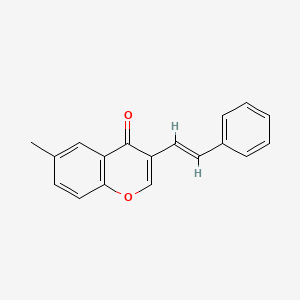

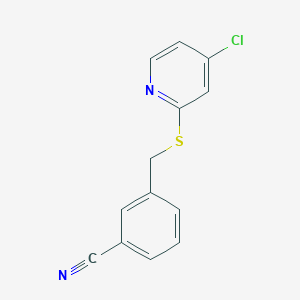
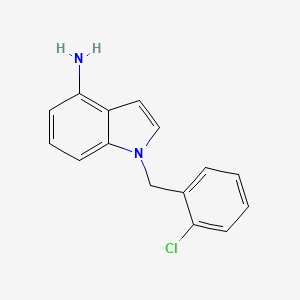
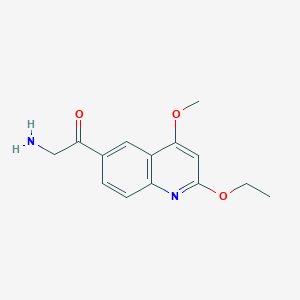
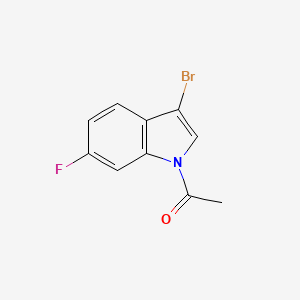
![1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858565.png)


